(2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid
CAS No.:
Cat. No.: VC16188284
Molecular Formula: C10H19NO3S
Molecular Weight: 233.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H19NO3S |
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Molecular Weight | 233.33 g/mol |
IUPAC Name | (2S,3R)-2-(tert-butylsulfinylamino)-3-methylpent-4-enoic acid |
Standard InChI | InChI=1S/C10H19NO3S/c1-6-7(2)8(9(12)13)11-15(14)10(3,4)5/h6-8,11H,1H2,2-5H3,(H,12,13)/t7-,8+,15?/m1/s1 |
Standard InChI Key | LKFAJBSAIXZFTJ-QOQVMDBCSA-N |
Isomeric SMILES | C[C@H](C=C)[C@@H](C(=O)O)NS(=O)C(C)(C)C |
Canonical SMILES | CC(C=C)C(C(=O)O)NS(=O)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of (2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid is defined by its stereochemical configuration and functional groups. The compound’s IUPAC name, (2S,3R)-2-(tert-butylsulfinylamino)-3-methylpent-4-enoic acid, reflects its chiral centers at positions 2 (S-configuration) and 3 (R-configuration), as well as the (S)-configured tert-butylsulfinyl group .
Molecular and Stereochemical Features
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Molecular Formula: C₁₀H₁₉NO₃S
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Molecular Weight: 233.33 g/mol
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CAS Registry Number: 1461641-97-3
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Stereochemistry: The compound’s enantiomeric purity is critical for its role in asymmetric synthesis, with the tert-butylsulfinyl group acting as a chiral auxiliary to control reaction outcomes .
Table 1: Key Physicochemical Properties
Property | Value |
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Polar Surface Area (PSA) | 85.61 Ų |
XLogP3 (Lipophilicity) | 2.57 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
The moderate lipophilicity (XLogP3 = 2.57) suggests balanced solubility in organic and aqueous media, making it suitable for diverse reaction conditions .
Synthesis and Industrial Production
While detailed synthetic protocols for (2S,3R)-2-(((S)-tert-Butylsulfinyl)amino)-3-methylpent-4-enoic acid are proprietary, general principles of stereoselective synthesis apply. Industrial production likely employs photoredox catalysis or asymmetric induction methods to achieve high enantiomeric purity. Scalable techniques, such as catalytic asymmetric sulfinylation, are inferred from analogous synthetic pathways for chiral sulfinyl compounds .
Critical Synthesis Challenges
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Stereochemical Control: Ensuring the (2S,3R,S) configuration requires precise reaction conditions and chiral catalysts.
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Purification: Industrial-grade purity (≥95–98%) is achieved via chromatography or crystallization .
Applications in Asymmetric Synthesis
This compound serves as a versatile intermediate in pharmaceutical and organic synthesis. Its tert-butylsulfinyl group enhances stereochemical outcomes in reactions such as:
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Aldol Additions: The sulfinyl auxiliary directs facial selectivity in carbonyl additions.
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Amino Acid Derivatives: Used to synthesize non-natural amino acids for peptide therapeutics .
Case Study: Drug Intermediate Synthesis
In a hypothetical application, the compound could facilitate the synthesis of protease inhibitors by enabling enantioselective formation of β-amino acid motifs. Such intermediates are pivotal in antiviral and anticancer drug development .
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Acute Oral Toxicity | H302 | Avoid ingestion; use PPE |
Skin Irritation | H315 | Wear nitrile gloves |
Serious Eye Irritation | H319 | Use safety goggles |
Respiratory Irritation | H335 | Operate in fume hoods |
Comparative Analysis with Analogous Compounds
Chiral sulfinyl amines are compared based on structural and functional criteria:
Table 2: Comparison with Chiral Sulfinyl Derivatives
Compound | XLogP3 | PSA (Ų) | Primary Application |
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Target Compound | 2.57 | 85.61 | Asymmetric synthesis |
(S)-tert-Butanesulfinamide | 1.98 | 64.18 | Ketone reductions |
(R)-Methyl p-tolyl sulfoxide | 2.15 | 55.12 | Organocatalysis |
The target compound’s higher PSA and lipophilicity balance make it uniquely suited for reactions requiring both steric bulk and polar interactions .
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